molecular formula C17H22O4 B13396358 (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate

(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate

Cat. No.: B13396358
M. Wt: 290.4 g/mol
InChI Key: UPNVKIZABMRHNR-UHFFFAOYSA-N
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Description

The compound “(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate” (CAS: 24164-13-4), also known as Epitulipinolide or Tulipinolide, is a sesquiterpene lactone derivative. Its molecular formula is C₁₇H₂₂O₄ with a molecular weight of 290.359 g/mol . The structure features a 12-membered cyclodeca[b]furan core with:

  • A ketone group at C2.
  • A methylidene group at C3.
  • Acetate ester at C4.
  • (6Z,10Z)-dimethyl stereochemistry .

This compound is notable for its complex bicyclic framework, which is common in bioactive natural products.

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNVKIZABMRHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Cyclodeca[b]furan Derivatives
  • Compound 3 (): Formula: C₂₂H₃₀O₈ (estimated molecular weight: ~422.47 g/mol). Substituents: 2-methylbut-2-enoate ester, hydroxymethyl groups at C6 and C10. Key Difference: Additional hydroxyl groups increase polarity compared to the target compound .
  • Compound 4 (): Formula: C₂₁H₂₈O₈ (molecular weight: ~408.45 g/mol). Substituents: 2-methylacrylate ester.
Azuleno[b]furan Derivatives
  • Azuleno[4,5-b]furan Analog (): Formula: C₁₉H₂₆O₅ (molecular weight: 346.41 g/mol). Substituents: Hydroxy and methyl groups on an azulene-fused ring system. Key Difference: The azulene moiety introduces aromaticity and UV-Vis absorption shifts, relevant for photochemical applications .
Cyclohepta[b]furan Derivatives
  • Cyclohepta[b]furan Analog (): Formula: C₁₄H₁₈O₄ (molecular weight: 250.29 g/mol). Substituents: Methyl and acetate groups.

Functional Group Modifications

Compound Key Functional Groups Impact on Properties
Target Compound Methylidene, ketone, acetate ester Moderate lipophilicity; ketone enhances H-bonding
Compound 3 () Hydroxymethyl, 2-methylbut-2-enoate Increased solubility due to hydroxyl groups
Compound 5 () (E)-4-hydroxy-2-methylbut-2-enoate Enhanced reactivity from conjugated enol ester
Compound in Oxirane carboxylate, acetyloxy Epoxide group introduces electrophilic sites

Molecular Weight and Stereochemistry

Compound Molecular Weight (g/mol) Stereochemical Features
Target Compound 290.36 (6Z,10Z)-dimethyl, 0 defined stereocenters
Azuleno Derivative 346.41 (3aR,4S,6R,6aR,9aR,9bR) configuration
Cyclohepta Derivative 250.29 (3aR,8aS,9Z) configuration

Stereochemical complexity in azuleno derivatives (e.g., ) may enhance target specificity in biological systems.

Biological Activity

The compound (6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula

  • Molecular Formula: C17H22O4
  • Molecular Weight: 290.36 g/mol

Structural Characteristics

The compound features a unique hexahydrocyclodeca structure with multiple methyl groups and a ketone functional group. This structural complexity contributes to its diverse biological activities.

Sources and Isolation

This compound has been identified in various natural sources, including:

  • Ambrosia camphorata
  • Liriodendron tulipifera

These sources highlight the potential of the compound in traditional medicine and phytochemistry.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Staphylococcus aureus : Demonstrated inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Effective against strains resistant to conventional antibiotics.

Anti-inflammatory Effects

Studies have shown that the compound can modulate inflammatory pathways. It has been observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging30
ABTS Radical Scavenging25

These results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxic effects have been evaluated on several cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)45
MCF-7 (Breast Cancer)40
A549 (Lung Cancer)50

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

The biological activities of this compound are thought to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : It appears to affect pathways related to oxidative stress and apoptosis in cancer cells.

Study on Antimicrobial Activity

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load when treated with concentrations above 50 µg/mL.

Clinical Implications

In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants reported a marked decrease in joint pain and swelling after four weeks of treatment with a standardized extract containing this compound.

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